
3-(Benzyloxy)-4-(difluoromethoxy)benzaldehyde
Descripción general
Descripción
3-(Benzyloxy)-4-(difluoromethoxy)benzaldehyde (3-BDFMBA) is an organic compound that has been widely studied for its potential applications in various scientific research fields. It is a derivative of benzaldehyde that has a difluoromethoxy substituent on the 4-position. The compound has a wide range of potential applications in biomedical studies, organic synthesis, and analytical chemistry.
Aplicaciones Científicas De Investigación
Spectroscopic Analysis and Quantum Chemical Studies A detailed spectroscopic analysis of 4-(benzyloxy)benzaldehyde thiosemicarbazone, a compound structurally related to 3-(Benzyloxy)-4-(difluoromethoxy)benzaldehyde, highlights its applications in understanding molecular structure and interactions. Quantum chemical calculations, including DFT, NBO analysis, and nonlinear optical (NLO) behavior investigation, provide insights into its molecular interactions, charge transfer, and potential applications in materials science (Kumar et al., 2013).
Synthesis and Characterization of Novel Compounds Research on the synthesis and spectroscopic characterization of diazodibenzyloxy pyrazolines from chalcones, which include the benzyloxy moiety, contributes to the development of new compounds with potential applications in various fields including materials science and pharmaceuticals (Samad et al., 2015).
Antioxidant Activity and Physicochemical Properties The study of novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, involving compounds with benzyloxy groups, emphasizes the importance of understanding their antioxidant activities and physicochemical properties. Such research has implications for drug development and the design of compounds with beneficial health effects (Yüksek et al., 2015).
Photocatalytic Applications Investigations into the photocatalytic conversion of benzyl alcohol to benzaldehyde using metal-free catalysts like graphitic carbon nitride highlight potential environmental applications. Such studies contribute to the development of greener and more sustainable chemical processes (Lima et al., 2017).
Catalysis and Organic Synthesis Research on the deoxyfluorination of benzaldehydes at room temperature showcases the development of novel methodologies in organic synthesis, with potential applications in the synthesis of complex molecules and pharmaceuticals (Melvin et al., 2019).
Propiedades
IUPAC Name |
4-(difluoromethoxy)-3-phenylmethoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2O3/c16-15(17)20-13-7-6-12(9-18)8-14(13)19-10-11-4-2-1-3-5-11/h1-9,15H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVTWVXASGBUGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)C=O)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

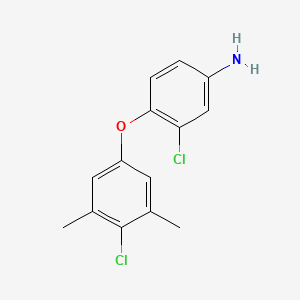

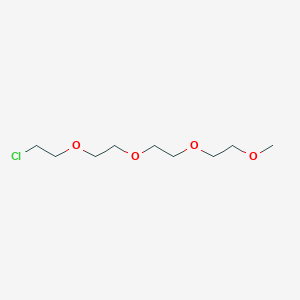
acetic acid](/img/structure/B3145595.png)
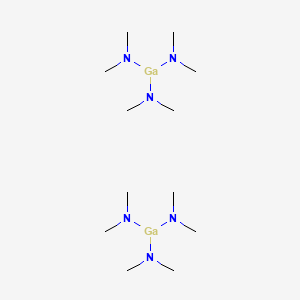

![6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carbohydrazide](/img/structure/B3145623.png)
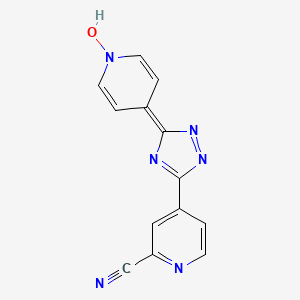
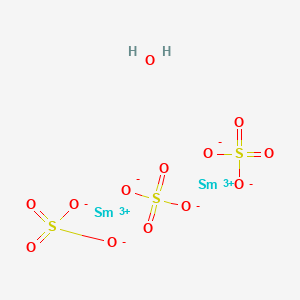

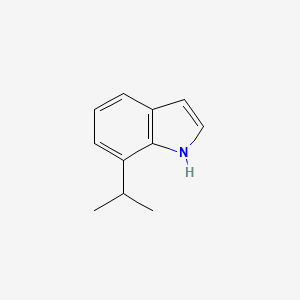


![1,3-Dimethylpyrido[2,3-D]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B3145668.png)